molecular formula C16H19ClN4O2S B2769891 2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797249-12-7

2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2769891
CAS No.: 1797249-12-7
M. Wt: 366.86
InChI Key: LCHPCRGIUVTHSW-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a benzenesulfonamide group, and a chloro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, ring formation, and functional group interconversion .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen-containing heterocycle . This ring is connected to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms . The benzenesulfonamide group is a benzene ring attached to a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the pyrimidine ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as the sulfonamide could impact its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : A study by Ranganatha et al. (2018) reported the synthesis of a series of derivatives related to the compound , focusing on their antimicrobial activities. One such compound, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

  • Antagonists for CCR5 Receptors : Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide due to its potential use as a targeting preparation in preventing human HIV-1 infection (Cheng De-ju, 2015).

  • Anti Microbial Activity : The study by Nunna et al. (2014) focused on the synthesis and evaluation of antibacterial and antifungal activities of novel heterocyclic compounds having a sulphamido moiety, related to the queried compound (Nunna et al., 2014).

Medical and Pharmacological Research

  • Carbonic Anhydrase Inhibitors : A 2019 study by Vaškevičienė et al. explored benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety as inhibitors of human carbonic anhydrase isoforms, which has implications in various medical conditions (Vaškevičienė et al., 2019).

  • Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives : Khashi et al. (2014) conducted a study on the efficient synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, which could have implications in drug development (Khashi et al., 2014).

  • Heterocyclic Compounds for Antimicrobial Activity : The study by Hassan et al. (2009) discussed the synthesis of novel pyrrolo[2,3-d]pyrimidine and related derivatives, showing promise in antimicrobial activities (Hassan et al., 2009).

Future Directions

Given the complexity of this molecule and the presence of several functional groups known to be biologically active, it could be of interest for further study in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activity.

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that leads to changes in their function, potentially influencing the biological activities mentioned above.

Biochemical Pathways

Derivatives of pyrrolidine have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to increase the three-dimensional coverage of the molecule, a phenomenon called "pseudorotation" This could potentially influence the compound’s bioavailability

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins This suggests that environmental factors could potentially influence the compound’s action

Properties

IUPAC Name

2-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-12-10-16(21-8-4-5-9-21)20-15(19-12)11-18-24(22,23)14-7-3-2-6-13(14)17/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHPCRGIUVTHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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